molecular formula C10H12O2S B3195663 4-(4-Hydroxyphenyl)sulfanylbutan-2-one CAS No. 92315-48-5

4-(4-Hydroxyphenyl)sulfanylbutan-2-one

Cat. No.: B3195663
CAS No.: 92315-48-5
M. Wt: 196.27 g/mol
InChI Key: ZXMUNHIUNYUTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Hydroxyphenyl)sulfanylbutan-2-one is a synthetic organic compound of significant interest in biomedical research due to its potential neuroprotective and anti-inflammatory properties. While sometimes associated with derivatives found in natural products, this high-purity reagent is intended for investigative applications. Current scientific literature on related structural analogs, particularly 4-(Phenylsulfanyl)butan-2-one (4-PSB-2), indicates promising research applications. Studies suggest this class of compounds may serve as a promising therapeutic candidate for neurodegenerative conditions. Research indicates it can improve impaired fear memory retrieval in model systems, a key challenge in diseases like Alzheimer's . The proposed mechanism involves a potent anti-inflammatory effect, suppressing key pro-inflammatory mediators such as TNF-α, COX-2, and iNOS . Furthermore, the compound has been shown to promote synaptic health by increasing hippocampal dendritic spine density and the expression of postsynaptic density protein-95 (PSD-95), which correlates with enhanced long-term potentiation (LTP) . In immunology research, this compound demonstrates a suppressive effect on chemokine production (e.g., CCL-1) in human monocytes, suggesting a role in modulating allergic inflammation . This effect appears to be mediated through intracellular signaling pathways like MAPK and NF-κB, and involves epigenetic regulation through the downregulation of histone H3 and H4 acetylation . With its lipophilic nature, the compound is a suitable candidate for various experimental models. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for detailed protocols on its use in specific experimental contexts.

Properties

CAS No.

92315-48-5

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

4-(4-hydroxyphenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H12O2S/c1-8(11)6-7-13-10-4-2-9(12)3-5-10/h2-5,12H,6-7H2,1H3

InChI Key

ZXMUNHIUNYUTTH-UHFFFAOYSA-N

SMILES

CC(=O)CCSC1=CC=C(C=C1)O

Canonical SMILES

CC(=O)CCSC1=CC=C(C=C1)O

Other CAS No.

92315-48-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The following compounds share structural similarities with 4-(4-Hydroxyphenyl)sulfanylbutan-2-one but differ in substituents or functional groups:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Features
This compound -S- linkage, 4-hydroxyphenyl C₁₀H₁₂O₂S 196.27 Sulfanyl group enhances lipophilicity; potential precursor in organosulfur chemistry .
4-(4-Hydroxyphenyl)butan-2-one (Raspberry ketone) -CH₂- linkage, 4-hydroxyphenyl C₁₀H₁₂O₂ 164.20 Naturally occurring; hydroxyl group confers polarity and antioxidant activity .
4-Phenyl-2-butanone Phenyl ring, no hydroxyl/sulfanyl C₁₀H₁₂O 148.20 Non-polar; used as a laboratory reagent .
4-(4-Hydroxy-2-methylphenyl)butan-2-one 4-hydroxy-2-methylphenyl C₁₁H₁₄O₂ 178.23 Methyl group increases steric hindrance; synthetic yield ~75% .
4-[(4-Methylphenyl)sulfanyl]butan-2-one -S- linkage, 4-methylphenyl C₁₁H₁₄OS 210.30 Sulfanyl group with methyl substitution; crystallographically characterized .

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in Raspberry ketone (logP ~1.8) increases water solubility compared to its sulfanyl analog, which likely has higher lipophilicity (logP >2.5) due to the sulfur atom . 4-Phenyl-2-butanone, lacking polar groups, is hydrophobic and soluble in organic solvents .
  • Thermal Stability :
    • Sulfanyl derivatives like 4-[(4-Methylphenyl)sulfanyl]butan-2-one exhibit stability under ambient conditions but may decompose at elevated temperatures due to S–C bond cleavage .

Q & A

Q. Advanced

  • In vitro models : Use hepatocyte suspensions or microsomal fractions to identify phase I/II metabolites. LC-MS/MS with stable isotopes (e.g., ¹³C-labeled ketone) tracks hydroxylation and glucuronidation pathways .
  • In vivo pharmacokinetics : Administer the compound to rodent models and collect plasma/tissue samples at timed intervals. Non-compartmental analysis calculates AUC, t₁/₂, and clearance rates .
  • Toxicity screening : Combine Ames tests (for mutagenicity) and cytotoxicity assays (MTT on HEK-293 cells) to assess safety thresholds .

How do electronic effects of the sulfanyl group influence the reactivity of this compound?

Advanced
The sulfanyl group (-S-) is electron-donating, activating the ketone toward nucleophilic attack at the α-carbon. Computational studies (DFT/B3LYP) reveal:

  • Reduced electrophilicity at the ketone due to resonance stabilization.
  • Enhanced acidity of β-hydrogens, facilitating elimination reactions under basic conditions.
    Experimental validation includes kinetic studies comparing oxidation rates with non-sulfanyl analogs. For example, sulfanyl ketones oxidize to sulfoxides faster than sulfones under mild H₂O₂ treatment .

What are the best practices for handling and storing this compound?

Q. Basic

  • Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group.
  • Handling : Use nitrile gloves, safety goggles, and a fume hood. Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent exothermic reactions.
  • Waste disposal : Neutralize with 10% NaOH before incineration, adhering to EPA guidelines for sulfur-containing organics .

How can researchers address low solubility of this compound in aqueous assays?

Q. Advanced

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without disrupting enzyme activity .
  • Surfactants : Add Tween-80 (0.01–0.1%) to mimic physiological conditions in cell-based assays.
  • Pro-drug design : Synthesize phosphate esters or glycosides that hydrolyze in vivo to release the active compound .

What are the implications of polymorphism in this compound for material science applications?

Advanced
Polymorphs (e.g., monoclinic vs. orthorhombic) exhibit distinct melting points and bioavailability. Techniques to study polymorphism:

  • DSC/TGA : Identify thermal transitions and stability ranges.
  • Powder XRD : Compare diffraction patterns with Cambridge Structural Database entries.
  • Solvent screening : Recrystallize from ethanol/water (1:1) or acetonitrile to isolate stable forms .

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